![molecular formula C17H16ClN5OS B2591077 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880802-62-0](/img/structure/B2591077.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

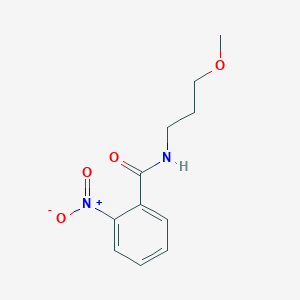

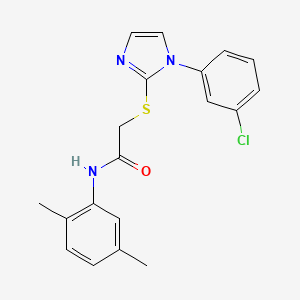

This compound, also known as “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide”, is a chemical compound with the molecular formula C18H16ClN3OS3 . It has a molecular weight of 421.993 .

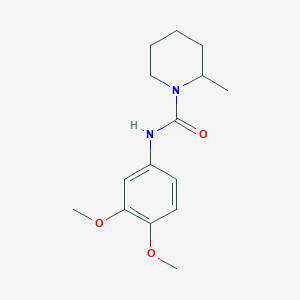

Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring attached to a chlorophenyl group and a sulfanyl group. This sulfanyl group is further attached to an acetamide group with a methylphenyl substituent .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 5 freely rotating bonds . Its polar surface area is 111 Å2 . Its molar refractivity is 101.4±0.5 cm3 . Its polarizability is 40.2±0.5 10-24cm3 . Its surface tension is 57.6±7.0 dyne/cm . Its molar volume is 262.6±7.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial potential. Research studies have highlighted its effectiveness against both Gram-negative bacteria and fungal pathogens. Specifically, it exhibits potent antifungal activity against Candida albicans and Candida glabrata . Further investigations into its mechanism of action and potential clinical applications are warranted.

Mechanism of Action

Target of Action

The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide” contains a 1,2,4-triazole ring, which is a common structural motif in many pharmaceutical drugs. Compounds containing this motif often exhibit diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Mode of Action

For example, some antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Based on the activities of other triazole compounds, it could potentially interfere with pathways involving the synthesis of key cellular components .

Pharmacokinetics

Many triazole compounds are well absorbed in the body and can be metabolized by the liver .

Result of Action

If it acts similarly to other triazole compounds, it could potentially disrupt the normal functioning of cells in target organisms, leading to their death .

properties

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-3-2-4-14(9-11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKRLFZFCSDKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide](/img/structure/B2590997.png)

![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)

![2-[(2-Bromophenyl)methyl]piperidine](/img/structure/B2591016.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2591017.png)